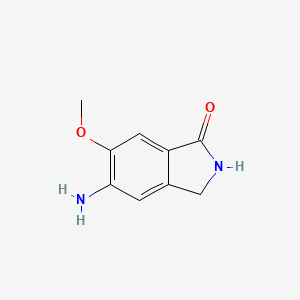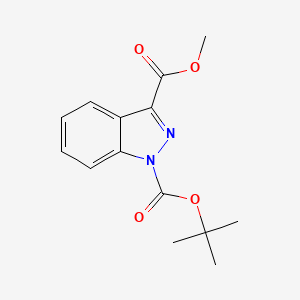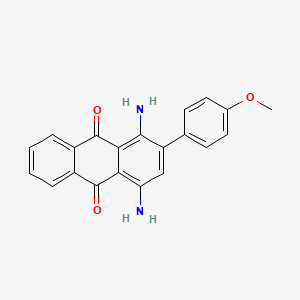
1,4-Diamino-2-(4-methoxyphenyl)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diamino-2-(4-methoxyphenyl)anthracene-9,10-dione is an anthraquinone derivative. Anthraquinones are a class of naturally occurring and synthetic compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by the presence of amino groups at the 1 and 4 positions, a methoxyphenyl group at the 2 position, and a quinone structure at the 9 and 10 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Diamino-2-(4-methoxyphenyl)anthracene-9,10-dione can be synthesized through a multi-step process involving the functionalization of anthracene derivatives. One common method involves the nitration of anthracene to introduce nitro groups, followed by reduction to form amino groups. The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction. The final step involves oxidation to form the quinone structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Diamino-2-(4-methoxyphenyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The quinone structure can be further oxidized to form more complex derivatives.
Reduction: The quinone can be reduced to form hydroquinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, hydroquinones, and complex polycyclic compounds.
Wissenschaftliche Forschungsanwendungen
1,4-Diamino-2-(4-methoxyphenyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of organic semiconductors and photovoltaic materials.
Wirkmechanismus
The compound exerts its effects primarily through interactions with biological macromolecules. In the case of its anticancer properties, it intercalates with DNA, disrupting the replication process and inducing apoptosis in cancer cells. The methoxyphenyl group enhances its ability to penetrate cell membranes, increasing its efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diaminoanthraquinone: Lacks the methoxyphenyl group, resulting in different chemical properties and applications.
2,6-Diaminoanthraquinone: Similar structure but different substitution pattern, leading to variations in reactivity and biological activity.
9,10-Anthraquinone: The parent compound without amino or methoxyphenyl groups, used primarily in dye production.
Uniqueness
1,4-Diamino-2-(4-methoxyphenyl)anthracene-9,10-dione is unique due to the presence of both amino and methoxyphenyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
1573-83-7 |
|---|---|
Molekularformel |
C21H16N2O3 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
1,4-diamino-2-(4-methoxyphenyl)anthracene-9,10-dione |
InChI |
InChI=1S/C21H16N2O3/c1-26-12-8-6-11(7-9-12)15-10-16(22)17-18(19(15)23)21(25)14-5-3-2-4-13(14)20(17)24/h2-10H,22-23H2,1H3 |
InChI-Schlüssel |
BFAIUWZMXRMAPW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC(=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




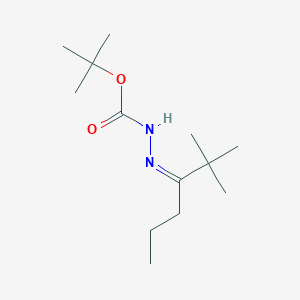

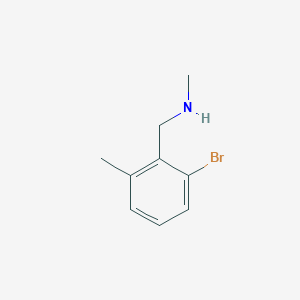
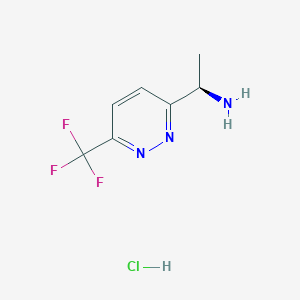
![4-[6-(4-Aminophenoxy)-2,2,3,3,4,4,5,5-octafluorohexoxy]aniline;bis(4-carbonochloridoylphenyl) nonanedioate](/img/structure/B13136822.png)
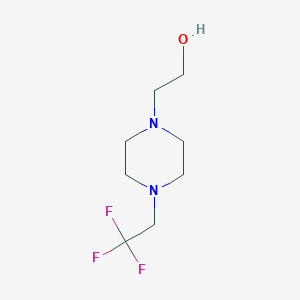
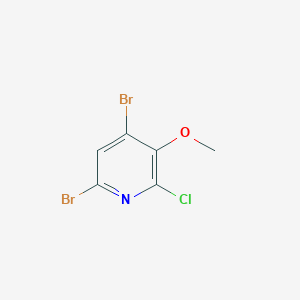
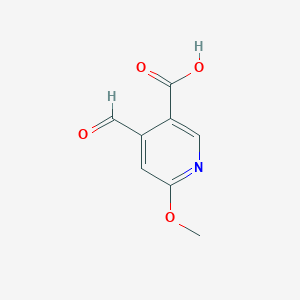

![Methoxymethane;[2-[(6-methoxy-3-oxocyclohexa-1,4-dien-1-yl)carbamoyl]phenyl] acetate](/img/structure/B13136844.png)
